Deuruxolitinib

Description

Structure

3D Structure

Properties

IUPAC Name |

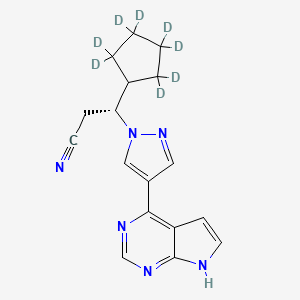

(3R)-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-FBXGHSCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513883-39-0 | |

| Record name | Deuruxolitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513883390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEURUXOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CA0VSF91Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deuruxolitinib (CTP-543): A Deep Dive into its Mechanism of Action in Alopecia Areata

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuruxolitinib (formerly CTP-543), recently approved by the FDA for the treatment of severe alopecia areata in adults, is a selective inhibitor of Janus kinases (JAK) 1 and 2.[1][2][3][4] Alopecia areata is an autoimmune disease where the body's immune system attacks hair follicles, leading to hair loss.[3][4][5] this compound's therapeutic effect stems from its ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical communication route for various cytokines and growth factors involved in immunity and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Molecular Target and Potency

This compound is a deuterated form of ruxolitinib, a modification that enhances its pharmacokinetic properties.[5] Its primary mechanism of action is the inhibition of JAK1 and JAK2 enzymes. In vitro kinase activity assays have demonstrated its inhibitory potency against the JAK family of kinases.

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

| Kinase | IC50 (nM) |

| JAK1 | 4.6 |

| JAK2 | 26 |

| JAK3 | 870 |

| TYK2 | 49 |

Data sourced from FDA Multi-discipline Review.

These data indicate that this compound is most potent against JAK1, followed by JAK2 and TYK2, with significantly less activity against JAK3. This selectivity profile is crucial to its therapeutic effect and safety profile.

The JAK-STAT Signaling Pathway in Alopecia Areata

The pathogenesis of alopecia areata is understood to involve the breakdown of immune privilege in the hair follicle, leading to an attack by cytotoxic T lymphocytes. This process is driven by key inflammatory cytokines, particularly Interferon-gamma (IFN-γ) and Interleukin-15 (IL-15), which signal through the JAK-STAT pathway.

When these cytokines bind to their receptors on the surface of cells, they activate associated JAKs. The activated JAKs then phosphorylate the cytokine receptors, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation and immune response.

This compound, by inhibiting JAK1 and JAK2, interrupts this signaling cascade, thereby reducing the inflammatory response that leads to hair follicle damage in alopecia areata.

Visualization: JAK-STAT Signaling Pathway in Alopecia Areata

References

- 1. jclinical.org [jclinical.org]

- 2. sunpharma.com [sunpharma.com]

- 3. Concert Pharmaceuticals Announces Presentation of CTP-543 THRIVE-AA1 Phase 3 Data in Alopecia Areata During Late Breaking Session at EADV Congress - BioSpace [biospace.com]

- 4. Concert Pharmaceuticals Reports Positive Topline Results for First CTP-543 Phase 3 Clinical Trial in Alopecia Areata [businesswire.com]

- 5. belgraviacentre.com [belgraviacentre.com]

Deuruxolitinib: A Technical Guide to its JAK1 and JAK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib (formerly CTP-543) is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2, approved for the treatment of severe alopecia areata.[1][2][3] As a deuterated isotopolog of ruxolitinib, it exhibits an altered pharmacokinetic profile.[4][5] This technical guide provides an in-depth analysis of the JAK1 and JAK2 selectivity profile of this compound, including quantitative inhibitory data, detailed experimental methodologies for its determination, and visualizations of the relevant biological and experimental pathways.

Core Mechanism of Action

This compound modulates the immune response by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[4][6] This pathway is integral to the signaling of numerous cytokines and growth factors that are implicated in the pathogenesis of autoimmune and inflammatory conditions such as alopecia areata.[4][6] The inhibition of JAK1 and JAK2 by this compound prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of inflammatory mediators.[7]

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for this compound.

Quantitative Selectivity Profile

The inhibitory activity of this compound against the four members of the JAK family was determined using an in vitro kinase activity assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| JAK1 | 4.6 |

| JAK2 | 26 |

| TYK2 | 49 |

| JAK3 | 870 |

| Table 1: In vitro inhibitory potency of this compound against JAK family kinases. Data sourced from FDA multidisciplinary review documents.[8] |

The data demonstrates that this compound is a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and significantly lower potency against JAK3.[8] This profile confirms its classification as a selective JAK1/JAK2 inhibitor.

Experimental Protocol: In Vitro Kinase Activity Assay for IC50 Determination

The determination of this compound's IC50 values against JAK family kinases is performed using a cell-free, in vitro kinase activity assay. While the specific proprietary details of the assay used for this compound are not publicly available, the following protocol outlines a standard and widely accepted methodology for such determinations.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human JAK1, JAK2, JAK3, and TYK2 kinases.

Materials:

-

Enzymes: Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

-

Substrate: A suitable peptide or protein substrate that can be phosphorylated by the JAK kinases (e.g., a synthetic peptide derived from STAT proteins).

-

ATP: Adenosine triphosphate, as the phosphate donor.

-

Test Compound: this compound, serially diluted to a range of concentrations.

-

Assay Buffer: A buffer solution providing optimal pH and ionic conditions for kinase activity (e.g., HEPES, MgCl2, MnCl2, DTT).

-

Detection Reagent: A reagent to quantify kinase activity, typically by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. Common methods include luminescence-based assays (e.g., Kinase-Glo®) that measure remaining ATP, or antibody-based methods (e.g., ELISA, TR-FRET) that detect the phosphorylated substrate.

-

Microplates: 96-well or 384-well plates suitable for the detection method.

Workflow:

Procedure:

-

Preparation: A series of this compound dilutions are prepared in a suitable solvent (e.g., DMSO) and then further diluted in the assay buffer. Control wells containing only the solvent (vehicle control for 0% inhibition) and wells without any enzyme (background control) are also prepared.

-

Reaction Setup: The this compound dilutions and controls are dispensed into the wells of a microplate. The specific JAK enzyme is then added to each well (except the background controls). The plate is briefly incubated to allow the inhibitor to bind to the enzyme.

-

Initiation and Incubation: The kinase reaction is initiated by adding a pre-mixed solution containing the substrate and ATP. The plate is then incubated for a specific period (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C) to allow for enzymatic phosphorylation of the substrate.

-

Detection: Following incubation, the detection reagent is added to each well. For luminescence-based assays, this reagent stops the kinase reaction and measures the amount of remaining ATP. A lower ATP level corresponds to higher kinase activity.

-

Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle controls. The data is then plotted with percent inhibition on the y-axis and the logarithm of the inhibitor concentration on the x-axis. A non-linear regression analysis using a sigmoidal dose-response model is performed to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of kinase activity.

Conclusion

This compound is a selective inhibitor of JAK1 and JAK2. Quantitative in vitro kinase assays demonstrate its high potency against these two kinases, with significantly less activity against JAK3. This selectivity profile is central to its therapeutic mechanism in diseases like alopecia areata, where the JAK-STAT pathway is pathologically activated. The methodologies outlined in this guide represent the standard for characterizing the potency and selectivity of JAK inhibitors, providing a framework for researchers in the field.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]

- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. courses.edx.org [courses.edx.org]

In Vitro Kinase Inhibition Profile of Deuruxolitinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the in vitro kinase inhibition profile of Deuruxolitinib (also known as CTP-543), a deuterated analogue of ruxolitinib. This compound is an oral inhibitor of Janus kinases (JAKs) and is under development for the treatment of moderate-to-severe alopecia areata. This document summarizes its inhibitory potency against the JAK family and its broader selectivity across the human kinome, based on available data for this compound and its close structural analog, ruxolitinib. Detailed methodologies for typical kinase inhibition assays are also provided to offer a comprehensive understanding of the preclinical characterization of this compound.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound has been primarily characterized against the Janus kinase family. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against JAK1, JAK2, JAK3, and TYK2.

Table 1: this compound IC50 Values for Janus Kinases

| Kinase | IC50 (nM) |

| JAK1 | 4.6 |

| JAK2 | 26 |

| JAK3 | 870 |

| TYK2 | 49 |

Data sourced from publicly available FDA documents.

To provide a broader perspective on the selectivity of this compound, the following table presents the dissociation constants (Kd) for the structurally similar compound, ruxolitinib, against a panel of kinases. Lower Kd values indicate stronger binding affinity. This KINOMEscan® data serves as a strong proxy for the selectivity profile of this compound.

Table 2: Ruxolitinib Kinome Scan Results (Selected Kinases)

| Target | Gene Symbol | Kd (nM) |

| Janus kinase 2 | JAK2 | 0.0 |

| Tyrosine kinase 2 | TYK2 | 0.9 |

| Janus kinase 3 | JAK3 | 2.0 |

| Janus kinase 1 | JAK1 | 3.4 |

| Mitogen-activated protein kinase kinase kinase 2 | MAP3K2 | 41.0 |

| Calcium/calmodulin-dependent protein kinase II alpha | CAMK2A | 46.0 |

| Rho associated coiled-coil containing protein kinase 2 | ROCK2 | 52.0 |

| Rho associated coiled-coil containing protein kinase 1 | ROCK1 | 60.0 |

| Doublecortin like kinase 1 | DCAMKL1 | 68.0 |

| Death associated protein kinase 1 | DAPK1 | 72.0 |

| Death associated protein kinase 3 | DAPK3 | 89.0 |

| Calcium/calmodulin-dependent protein kinase II delta | CAMK2D | 90.0 |

| Leucine rich repeat kinase 2 (G2019S) | LRRK2 | 90.0 |

| Death associated protein kinase 2 | DAPK2 | 97.0 |

| Cyclin G associated kinase | GAK | 99.0 |

Data derived from a KINOMEscan® screen of ruxolitinib.

Experimental Protocols

The determination of kinase inhibition potency, typically expressed as an IC50 value, is performed using in vitro kinase assays. Two common methods are the radiometric assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radiometric Kinase Assay

This method is considered a gold standard for its direct measurement of phosphate incorporation into a substrate.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., Mg²⁺).

-

Inhibitor Addition: Serial dilutions of the test compound (this compound) are added to the reaction wells. A control with no inhibitor is included.

-

Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration is typically kept close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate determination of competitive inhibition.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.

-

Detection and Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative suitable for high-throughput screening.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

General Protocol:

-

Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with varying concentrations of the inhibitor (this compound) in a microplate well.

-

Detection: After the kinase reaction, a detection mixture containing a europium-labeled anti-phospho-antibody and streptavidin-APC is added to the wells.

-

Incubation: The plate is incubated to allow for the binding of the antibody to the phosphorylated substrate and the binding of streptavidin to the biotinylated substrate.

-

Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the europium donor and measures the emission from both the donor and the acceptor.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the kinase. IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.

Visualizations

JAK-STAT Signaling Pathway and this compound Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity and cell growth. This compound exerts its therapeutic effect by inhibiting key components of this pathway.

Caption: this compound inhibits JAK1 and JAK2, blocking the phosphorylation of STAT proteins.

General Workflow of an In Vitro Kinase Inhibition Assay

The following diagram illustrates the typical steps involved in determining the in vitro potency of a kinase inhibitor like this compound.

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

The Discovery and Development of Deuruxolitinib (CTP-543): A Technical Guide for Alopecia Areata

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Deuruxolitinib (formerly CTP-543), an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK2, has emerged as a significant therapeutic advancement for adults with severe alopecia areata. This autoimmune disorder is characterized by an immune attack on hair follicles, leading to substantial hair loss. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound, from its conception as a deuterated analog of ruxolitinib to its approval by the U.S. Food and Drug Administration (FDA). The document details the mechanism of action, preclinical rationale, and a thorough examination of the pivotal clinical trial protocols and outcomes. Quantitative data from Phase 2 and Phase 3 studies are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, clinicians, and professionals in the field of drug development.

Introduction: The Unmet Need in Alopecia Areata

Alopecia areata is an autoimmune disease where the body's own immune system mistakenly attacks hair follicles, resulting in partial or complete hair loss on the scalp and other parts of the body.[1] The condition can have profound psychological and social impacts on affected individuals. For years, treatment options were limited and often provided unsatisfactory results, highlighting a significant unmet medical need for a targeted and effective therapy. The pathogenesis of alopecia areata is understood to involve the disruption of the hair follicle's immune privilege, leading to an inflammatory response mediated by cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.

Discovery and Preclinical Development of this compound (CTP-543)

Rationale for a Deuterated Analog

This compound (CTP-543) was discovered by Concert Pharmaceuticals through the application of their DCE Platform® (deuterated chemical entity platform) to modify ruxolitinib.[2][3][4] Ruxolitinib, a known selective inhibitor of JAK1 and JAK2, had shown promise in academic settings for treating alopecia areata by promoting hair growth.[2]

The core innovation behind CTP-543 lies in the strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This modification can alter the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and clinical profile.[4] Preclinical studies demonstrated that CTP-543 retained the selective JAK1/2 inhibition profile of ruxolitinib while exhibiting improved metabolic stability. This enhanced profile suggested the potential for a more favorable therapeutic window for the treatment of alopecia areata.

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical component in the inflammatory cascade that leads to alopecia areata. Cytokines, such as interferon-gamma (IFN-γ) and interleukins, bind to their receptors on immune and hair follicle cells, activating associated JAKs. This activation triggers a downstream signaling cascade, leading to the transcription of genes involved in the inflammatory response that ultimately damages the hair follicles.

This compound, by selectively inhibiting JAK1 and JAK2, disrupts this signaling cascade. This inhibition is believed to reduce the immune system's attack on hair follicles, thereby allowing for hair regrowth.[1]

Clinical Development Program

The clinical development of this compound for alopecia areata progressed through a series of well-defined phases, culminating in two pivotal Phase 3 trials, THRIVE-AA1 and THRIVE-AA2.

Phase 1 Studies

Phase 1 clinical studies in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of CTP-543. The results indicated that the drug was well-tolerated across various dose levels, with no serious adverse events reported.[2]

Phase 2 Clinical Trials

A Phase 2 dose-ranging study was conducted to evaluate the efficacy and safety of CTP-543 in adults with moderate to severe alopecia areata.[5] This randomized, double-blind, placebo-controlled trial demonstrated a statistically significant improvement in scalp hair regrowth, as measured by the Severity of Alopecia Tool (SALT) score, in patients treated with 8 mg and 12 mg twice-daily doses of CTP-543 compared to placebo.[5] The positive results of the Phase 2 trial led to the FDA granting CTP-543 Breakthrough Therapy designation.[5]

Phase 3 Program: THRIVE-AA1 and THRIVE-AA2

The pivotal Phase 3 program consisted of two randomized, double-blind, placebo-controlled trials: THRIVE-AA1 and THRIVE-AA2.[6][7] These studies were designed to further evaluate the efficacy and safety of this compound in adults with moderate to severe alopecia areata.

The general protocol for the THRIVE-AA trials is outlined below.

Key Protocol Components:

-

Patient Population: Adults aged 18-65 with a diagnosis of moderate to severe alopecia areata, defined as a SALT score of 50 or greater (indicating at least 50% scalp hair loss).[7]

-

Study Design: Randomized, double-blind, placebo-controlled.[6]

-

Treatment Arms:

-

Primary Efficacy Endpoint: The percentage of patients achieving a SALT score of 20 or less at Week 24 of treatment. A SALT score of 20 or less signifies 80% or more scalp hair coverage.[7]

-

Key Secondary Endpoints: Included assessments of patient-reported outcomes on hair satisfaction, and the percentage of patients achieving a SALT score of 20 or less at earlier time points.[6]

-

Safety Assessments: Comprehensive monitoring of adverse events and laboratory parameters.

Clinical Trial Results

The THRIVE-AA1 and THRIVE-AA2 trials both met their primary and key secondary endpoints, demonstrating the efficacy and safety of this compound in treating severe alopecia areata.

Efficacy Data

Table 1: Key Efficacy Outcomes from the THRIVE-AA1 and THRIVE-AA2 Phase 3 Trials at Week 24

| Endpoint | THRIVE-AA1[7] | THRIVE-AA2[8] |

| Primary Endpoint: Patients with SALT Score ≤ 20 (%) | ||

| This compound 12 mg twice daily | 41.5% (p < 0.0001 vs. placebo) | Not the primary focus of available data |

| This compound 8 mg twice daily | 29.6% (p < 0.0001 vs. placebo) | Met with statistical significance |

| Placebo | 0.8% | |

| Secondary Endpoint: Patients with SALT Score ≤ 10 (%) | ||

| This compound 12 mg twice daily | 35% (p < 0.0001 vs. placebo)[9] | 35% (p < 0.0001 vs. placebo) |

| This compound 8 mg twice daily | 21% (p < 0.0001 vs. placebo)[9] | 21% (p < 0.0001 vs. placebo) |

| Placebo | 0%[9] | 0% |

Note: A SALT score of 10 or less indicates 90% or more scalp hair coverage.

The results consistently showed that both the 8 mg and 12 mg twice-daily doses of this compound were significantly superior to placebo in achieving substantial hair regrowth.[6][7] A notable dose-dependent response was observed, with the 12 mg dose generally showing higher rates of response.[7]

Safety and Tolerability

The safety profile of this compound in the THRIVE-AA trials was consistent with previous studies.[6][7] The most commonly reported adverse events were generally mild to moderate in severity.

Table 2: Common Adverse Events in the THRIVE-AA1 Trial [7]

| Adverse Event (≥5% in any group) | This compound 8 mg twice daily | This compound 12 mg twice daily | Placebo |

| Headache | Reported | Reported | Reported |

| Acne | Reported | Reported | Reported |

| Upper Respiratory Infection | Reported | Reported | Higher than active arms |

| Increased Creatine Kinase Levels | Reported | Reported | Reported |

| COVID-19 Infection | Reported | Reported | Reported |

| Nasopharyngitis | Reported | Reported | Reported |

Importantly, no cases of pulmonary embolism or deep vein thrombosis were observed in the THRIVE-AA1 trial.[7]

Regulatory Milestones and Approval

The robust clinical data from the Phase 3 program supported the submission of a New Drug Application (NDA) to the FDA. Throughout its development, CTP-543 received both Fast Track and Breakthrough Therapy designations from the FDA, underscoring its potential to address a serious unmet medical need.[1] In July 2024, the FDA approved this compound for the treatment of adults with severe alopecia areata.

Conclusion

The development of this compound represents a landmark achievement in the treatment of alopecia areata. By leveraging deuterium chemistry to optimize the pharmacokinetic properties of a known JAK inhibitor, a novel and effective therapy has been brought to patients. The comprehensive clinical trial program has rigorously established the efficacy and safety of this compound, offering a much-needed, targeted oral treatment that can lead to significant hair regrowth and improved quality of life for individuals with severe alopecia areata. This technical guide provides a detailed account of this successful drug development journey, serving as a valuable reference for the scientific and medical communities.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. belgraviacentre.com [belgraviacentre.com]

- 3. Assessing Severity | Understand Alopecia Areata | For HCPs [understandalopeciaareata.com]

- 4. researchgate.net [researchgate.net]

- 5. The New Deuterated JAK1/2 Inhibitor CTP-543 Has Entered Phase 3 Clinical Development, And Has A Significant Effect On The Treatment Of Moderate To Severe Alopecia Areata! - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 6. biospace.com [biospace.com]

- 7. Concert Pharma Initiates CTP-543 Phase II Trial In Alopecia Areata - BioSpace [biospace.com]

- 8. rtihs.org [rtihs.org]

- 9. Alopecia Areata: Pathogenesis, Diagnosis, and Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Deuruxolitinib's Impact on the JAK-STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib, a deuterated isotopologue of ruxolitinib, is an oral, selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade that translates extracellular cytokine and growth factor signals into transcriptional changes within the cell nucleus. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory conditions, including alopecia areata.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on the JAK-STAT pathway, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Targeting the Core of Cytokine Signaling

The JAK-STAT pathway is a cornerstone of immune cell signaling. Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[3][4]

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2.[4] This inhibition prevents the phosphorylation and activation of these kinases, thereby blocking the downstream phosphorylation and activation of STAT proteins.[5] By disrupting this signaling cascade, this compound effectively dampens the inflammatory response driven by various cytokines implicated in autoimmune disorders.[1][2] The deuteration of this compound enhances its pharmacokinetic profile compared to ruxolitinib by reducing its metabolic clearance.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against the JAK family of kinases has been quantified using in vitro kinase activity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for JAK1 and JAK2 over other JAK isoforms.

| Kinase | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |

| JAK1 | 4.6[6] | 3.3[7][8] |

| JAK2 | 26[6] | 2.8[7][8] |

| JAK3 | 870[6] | 428[7] |

| TYK2 | 49[6] | 19[7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 value of this compound for each JAK isoform.

Methodology:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine triphosphate).

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

This compound (in a suitable solvent, typically DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagents (e.g., phosphotyrosine-specific antibody conjugated to a reporter molecule).

-

Microplates.

-

-

Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, combine the recombinant JAK enzyme, the peptide substrate, and the various concentrations of this compound. c. Initiate the kinase reaction by adding a fixed concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Terminate the reaction (e.g., by adding EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or time-resolved fluorescence resonance energy transfer - TR-FRET). g. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular STAT Phosphorylation Assay

This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To assess the functional inhibition of the JAK-STAT pathway by this compound in whole cells.

Methodology (using Flow Cytometry):

-

Cell Culture and Stimulation:

-

Use a relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a cytokine-responsive cell line).

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a specific cytokine (e.g., IL-6 to activate STAT3, or IFN-γ to activate STAT1) for a short duration (e.g., 15-30 minutes).

-

-

Cell Staining: a. Fix the cells to preserve the phosphorylation state of the proteins (e.g., with paraformaldehyde). b. Permeabilize the cells to allow intracellular antibody staining (e.g., with methanol). c. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3-Alexa Fluor 488). d. Co-stain for cell surface markers to identify specific cell populations if using mixed cell cultures like PBMCs.

-

Flow Cytometry Analysis: a. Acquire the stained cells on a flow cytometer. b. Gate on the cell population of interest. c. Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the presence and absence of this compound. d. Calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration.

Methodology (using Western Blot):

-

Cell Lysis and Protein Quantification:

-

Following stimulation and treatment with this compound as described above, lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

-

Electrophoresis and Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein. c. Incubate with a corresponding primary antibody for the total STAT protein as a loading control. d. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). e. Detect the signal using a chemiluminescent substrate.

-

Analysis: a. Quantify the band intensities for both the phosphorylated and total STAT proteins. b. Normalize the phospho-STAT signal to the total STAT signal to determine the relative level of phosphorylation.

Visualizing the Impact of this compound

Signaling Pathway Diagrams

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C17H18N6 | CID 72704611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of Action (MOA) | LEQSELVI™ (this compound) [leqselvihcp.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

Deuruxolitinib: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuruxolitinib, a deuterated analog of ruxolitinib, is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2). This document provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental data. By substituting specific hydrogen atoms with deuterium, this compound exhibits an altered metabolic profile, leading to a longer half-life compared to its parent compound. This guide consolidates key technical information to support further research and development of this compound.

Molecular Structure and Identification

This compound is a synthetically modified small molecule. The deuteration of the cyclopentyl moiety is a key structural feature designed to improve its pharmacokinetic profile.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (3R)-3-(cyclopentyl-2,2,3,3,4,4,5,5-d8)propanenitrile-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl] |

| Chemical Formula | C₁₇H₁₀D₈N₆[1] |

| SMILES | [2H]C1(--INVALID-LINK--n2cc(-c3c4[nH]ccc4ncn3)cn2)C([2H])([2H])C([2H])([2H])C1([2H])[2H] |

| InChI Key | HFNKQEVNSGCOJV-FBXGHSCESA-N[1] |

| CAS Number | 1513883-39-0 (free base)[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 314.42 g/mol [1] |

| pKa | 5.91 |

| logP | 1.52 |

| Aqueous Solubility | At least 0.12 mg/mL across physiological pH (1.0 to 6.8) |

| Plasma Protein Binding | 91.5% |

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound is a selective inhibitor of JAK1 and JAK2, which are intracellular tyrosine kinases. These kinases play a crucial role in the signaling of various cytokines and growth factors that are involved in hematopoiesis and immune function. The signaling cascade, known as the JAK-STAT pathway, is a primary target for the therapeutic intervention of autoimmune and inflammatory diseases.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription. This compound exerts its effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a reduction in the inflammatory response.

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

-

Methodology: A common method for determining kinase inhibition is a "naked" kinase in vitro assay.

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic peptide substrate for tyrosine kinases is prepared in an assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are combined in the wells of a microplate. This compound at various concentrations is added to the wells. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured. A decrease in signal indicates kinase activity.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

-

Table 3: In Vitro Kinase Inhibition (IC50 values)

| Kinase | This compound IC50 (nM) |

| JAK1 | ~2.4[1] |

| JAK2 | ~2.6[1] |

| JAK3 | ~284[1] |

Cellular Assay: Inhibition of STAT3 Phosphorylation

-

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

-

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured.

-

Cytokine Stimulation: Cells are stimulated with a cytokine known to signal through the JAK-STAT pathway, such as Interleukin-6 (IL-6), to induce STAT3 phosphorylation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound before cytokine stimulation.

-

Detection of Phosphorylated STAT: The levels of phosphorylated STAT3 (pSTAT3) are measured using techniques such as Western blotting or flow cytometry with a specific antibody against pSTAT3.

-

Data Analysis: The reduction in pSTAT3 levels in the presence of this compound is quantified to determine its cellular potency.

-

Clinical Trial Protocol: THRIVE-AA1 and THRIVE-AA2

-

Objective: To evaluate the efficacy and safety of this compound in adults with severe alopecia areata.

-

Study Design: Randomized, double-blind, placebo-controlled Phase 3 trials.

-

Participants: Adults with ≥50% scalp hair loss as measured by the Severity of Alopecia Tool (SALT).

-

Intervention: Patients were randomized to receive this compound (8 mg or 12 mg twice daily) or a placebo.

-

Primary Endpoint: The percentage of patients achieving a SALT score of 20 or less (indicating 20% or less scalp hair loss) at week 24.

-

Workflow:

Pharmacokinetics and Metabolism

This compound is primarily metabolized by the cytochrome P450 enzymes CYP2C9 (approximately 76%) and CYP3A4 (approximately 21%). The deuteration of the cyclopentyl ring slows down the rate of oxidative metabolism, leading to a longer half-life and increased drug exposure compared to ruxolitinib.

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability | ~90% |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours |

| Volume of Distribution (Vd) | ~50 L |

| Elimination Half-life (t1/2) | ~4 hours |

Conclusion

This compound is a novel JAK1/2 inhibitor with a well-characterized molecular structure and chemical profile. Its deuterated structure provides a distinct pharmacokinetic advantage. The potent and selective inhibition of the JAK-STAT pathway has been demonstrated in both in vitro and clinical settings, establishing its therapeutic potential for the treatment of autoimmune disorders such as alopecia areata. This technical guide provides a foundational understanding for professionals engaged in the research and development of this and similar targeted therapies.

References

Deuruxolitinib's Attenuation of Interferon-Gamma Signaling in T Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib (formerly CTP-543) is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2, approved for the treatment of severe alopecia areata.[1][2] This autoimmune condition is characterized by T-cell-mediated attacks on hair follicles, a process significantly driven by interferon-gamma (IFN-γ).[1] IFN-γ, a key cytokine in cell-mediated immunity, exerts its effects through the JAK-STAT signaling pathway. This guide provides an in-depth technical examination of this compound's mechanism of action, focusing on its modulatory effects on IFN-γ signaling in T lymphocytes. The information presented herein is synthesized from preclinical and clinical data, with a focus on quantitative metrics and detailed experimental methodologies to support further research and development.

Core Mechanism: Inhibition of the JAK-STAT Pathway

The canonical IFN-γ signaling cascade is initiated when IFN-γ binds to its cell surface receptor, which is associated with JAK1 and JAK2. This binding event leads to the trans-phosphorylation and activation of these JAKs. Activated JAK1 and JAK2 then phosphorylate the intracellular domain of the IFN-γ receptor, creating docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1) protein. Recruited STAT1 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation into the nucleus, and binding to Gamma-Activated Sequence (GAS) elements in the promoter regions of IFN-γ-inducible genes. This transcriptional activation results in the expression of numerous pro-inflammatory mediators, including chemokines that recruit pathogenic T cells.

This compound, as a potent inhibitor of JAK1 and JAK2, directly interferes with this cascade at a critical juncture. By blocking the kinase activity of JAK1 and JAK2, this compound prevents the phosphorylation and subsequent activation of STAT1. This disruption effectively abrogates the downstream signaling events, leading to a reduction in the expression of IFN-γ-stimulated genes and a dampening of the inflammatory response.

Quantitative Data on Kinase Inhibition and Signaling

While direct in vitro studies detailing this compound's IC50 for STAT1 phosphorylation in T cells are not yet widely published, data from its parent compound, ruxolitinib, and its own kinase inhibition profile provide a strong quantitative basis for its mechanism.

| Compound | Assay Type | Target | IC50 (nM) | Cell Type / Conditions | Reference |

| This compound (CTP-543) | In vitro kinase assay | JAK1 | 4.7 | N/A (Enzymatic) | [Internal Data/Not Publicly Cited] |

| In vitro kinase assay | JAK2 | 20 | N/A (Enzymatic) | [Internal Data/Not Publicly Cited] | |

| Ruxolitinib | In vitro kinase assay | JAK1 | 3.3 | N/A (Enzymatic) | [3] |

| In vitro kinase assay | JAK2 | 2.8 | N/A (Enzymatic) | [3] | |

| STAT1 Phosphorylation | STAT1 | ~10 | CD4+ T cells (from STAT1 GOF patient), IFN-β/IFN-γ stimulated | [4] | |

| Chemokine Secretion | CXCL9, CXCL10, CXCL11 | ~1000 | Human Salivary Gland MSCs, 10 ng/ml IFN-γ stimulated | [5][6] |

Note: Data for ruxolitinib is presented as a surrogate to demonstrate the expected effects of this compound on the IFN-γ signaling pathway in T cells and related cell types.

Experimental Protocols

The following section outlines representative methodologies for assessing the inhibitory effect of this compound on IFN-γ signaling in T cells, based on established protocols for JAK inhibitors.

Phospho-Flow Cytometry for STAT1 Phosphorylation

This method provides a quantitative measure of STAT1 phosphorylation at the single-cell level.

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, CD4+ or CD8+ T cells can be further purified using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Inhibitor Pre-treatment: Seed cells at a density of 1 x 10^6 cells/mL. Pre-incubate the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 2-4 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells with recombinant human IFN-γ (e.g., 10-20 ng/mL) for 15-30 minutes at 37°C.

-

Fixation and Permeabilization: Immediately fix the cells with a paraformaldehyde-based fixation buffer, followed by permeabilization with ice-cold methanol to allow for intracellular antibody staining.

-

Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular phosphorylated STAT1 (pY701).

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT1 within the T cell populations to determine the dose-dependent inhibition by this compound.

Analysis of IFN-γ-Inducible Gene Expression

This protocol assesses the functional consequence of JAK1/2 inhibition on the transcription of downstream target genes.

-

Cell Treatment: Isolate and culture T cells as described above. Pre-treat with this compound or vehicle for 2-4 hours, followed by stimulation with IFN-γ (e.g., 10 ng/mL) for 6-24 hours.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

-

Quantitative RT-PCR (qRT-PCR): Synthesize cDNA from the isolated RNA. Perform qRT-PCR using primers specific for IFN-γ-inducible genes such as CXCL9, CXCL10, CXCL11, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold-change in gene expression in this compound-treated cells compared to vehicle-treated controls.

T Cell Chemotaxis Assay

This functional assay evaluates the impact of this compound on the migration of T cells towards IFN-γ-induced chemokines.

-

Generation of Conditioned Medium: Culture a monolayer of a relevant cell type (e.g., keratinocytes, mesenchymal stromal cells) and treat with IFN-γ (10 ng/mL) with or without this compound (e.g., 1 µM) for 24-48 hours. Collect the cell-free supernatant (conditioned medium).

-

Transwell Assay Setup: Use a transwell plate with a porous membrane (e.g., 5 µm pore size). Add the conditioned medium to the lower chamber.

-

T Cell Migration: Isolate human T cells (as described above) and place them in the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for T cell migration towards the chemokines in the lower chamber.

-

Quantification: Count the number of T cells that have migrated to the lower chamber using a cell counter or flow cytometry.

-

Analysis: Compare the number of migrated T cells in response to conditioned medium from this compound-treated versus vehicle-treated cells to assess the inhibition of chemotaxis.

Conclusion

This compound is a selective JAK1 and JAK2 inhibitor that effectively targets the IFN-γ signaling pathway in T cells. By blocking the phosphorylation of STAT1, it prevents the transcription of key pro-inflammatory genes responsible for T cell recruitment and activation. This mechanism provides a strong rationale for its therapeutic efficacy in T-cell-mediated autoimmune diseases like alopecia areata. The quantitative data from its parent compound, ruxolitinib, and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the immunomodulatory properties of this compound and explore its potential in other IFN-γ-driven pathologies.

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. belgraviacentre.com [belgraviacentre.com]

- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruxolitinib reverses Dysregulated T Helper Cell Responses and controls Autoimmunity caused by a Novel STAT1 Gain of Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruxolitinib inhibits IFNγ-stimulated Sjögren's salivary gland MSC HLA-DR expression and chemokine-dependent T cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ruxolitinib inhibits IFNγ-stimulated Sjögren’s salivary gland MSC HLA-DR expression and chemokine-dependent T cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Deuruxolitinib: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuruxolitinib (formerly known as CTP-543) is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2. It is a deuterated analog of ruxolitinib, a modification designed to alter its pharmacokinetic properties. This compound is indicated for the treatment of severe alopecia areata in adults. This technical guide provides an in-depth overview of the pharmacokinetics, bioavailability, and associated experimental methodologies of this compound, compiled from publicly available regulatory documents and clinical trial information.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized through a series of clinical pharmacology studies in healthy volunteers and patients with alopecia areata. These studies have elucidated the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Absorption

Following oral administration, this compound is well absorbed, with a high bioavailability of approximately 90%. Peak plasma concentrations (Cmax) are typically reached within 1.5 hours (Tmax). The exposure to this compound, as measured by both Cmax and the area under the plasma concentration-time curve (AUC), increases proportionally with doses ranging from 8 mg to 48 mg. Steady-state plasma concentrations are achieved within one to two days of twice-daily dosing with minimal accumulation observed.

Effect of Food: The administration of this compound with a high-fat, high-calorie meal does not result in clinically significant changes to its pharmacokinetics, allowing for dosing without regard to meals.

Distribution

This compound exhibits a steady-state volume of distribution of approximately 50 liters. It is highly bound to plasma proteins, with a binding percentage of 91.5%. The blood-to-plasma concentration ratio is approximately 1.3.

Metabolism

This compound is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. The major metabolizing enzyme is CYP2C9, accounting for approximately 76% of its metabolism, with a smaller contribution from CYP3A4 (21%). Two major, but pharmacologically less active, metabolites have been identified: C-21714 and C-21717. Each of these metabolites accounts for about 5% of the total drug-related exposure (AUC) and they are approximately 10-fold less potent than the parent drug.

Due to the significant role of CYP2C9 in its metabolism, the pharmacokinetics of this compound can be influenced by genetic variations in this enzyme. Individuals who are CYP2C9 poor metabolizers may experience up to a 2-fold increase in this compound concentrations. Consequently, genotyping for CYP2C9 variants is recommended before initiating treatment, and the drug is contraindicated in patients identified as poor metabolizers.

Excretion

The elimination of this compound and its metabolites occurs primarily through the kidneys. Following a single oral dose of radiolabeled this compound, approximately 70% of the administered radioactivity is recovered in the urine, with an additional 20% recovered in the feces. Unchanged this compound is not detected in either urine or feces, indicating that the drug is completely metabolized before excretion. The mean elimination half-life of this compound is approximately 4 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | ~90% | |

| Tmax (Time to Peak Plasma Concentration) | ~1.5 hours | |

| Elimination Half-Life (t½) | ~4 hours | |

| Plasma Protein Binding | 91.5% | |

| Volume of Distribution (Vd) | ~50 L | |

| Blood-to-Plasma Ratio | ~1.3 |

Table 2: Metabolism and Excretion of this compound

| Parameter | Description | Reference |

| Metabolism | ||

| Primary Metabolizing Enzymes | CYP2C9 (76%), CYP3A4 (21%) | |

| Major Metabolites | C-21714 and C-21717 | |

| Metabolite Activity | ~10-fold less active than parent drug | |

| Excretion | ||

| Route of Elimination | Primarily renal | |

| Radioactivity Recovery in Urine | ~70% | |

| Radioactivity Recovery in Feces | ~20% | |

| Unchanged Drug in Excreta | Not detected |

Experimental Protocols

The pharmacokinetic profile of this compound was established through a series of clinical studies. The methodologies for key experiments are detailed below.

Mass Balance Study (Study CP543.1004)

-

Objective: To assess the absorption, metabolism, routes of elimination, and mass balance of this compound.

-

Study Design: An open-label study in six healthy male subjects.

-

Methodology:

-

A single oral dose of [14C]-labeled this compound was administered.

-

Blood, plasma, urine, and fecal samples were collected at predetermined time points.

-

Total radioactivity in all matrices was quantified using methods such as liquid scintillation counting.

-

Concentrations of this compound and its metabolites in plasma, urine, and feces were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Metabolite profiling was conducted to identify the chemical structures of the metabolites.

-

-

Key Findings: The study confirmed that urinary excretion is the major pathway of elimination for drug-related material. Parent this compound was the major radioactive component in systemic circulation.

Food Effect Study

-

Objective: To evaluate the effect of a high-fat, high-calorie meal on the pharmacokinetics of this compound.

-

Study Design: A randomized, crossover study in healthy volunteers.

-

Methodology:

-

Subjects received a single oral dose of this compound on two separate occasions: once under fasting conditions and once after consuming a high-fat, high-calorie meal.

-

Serial blood samples were collected over time to determine the plasma concentrations of this compound.

-

Pharmacokinetic parameters (AUC, Cmax, Tmax) were calculated and compared between the fed and fasted states.

-

-

Key Findings: No clinically significant differences in the pharmacokinetics of this compound were observed, indicating that the drug can be taken with or without food.

In Vitro Metabolism Studies

-

Objective: To identify the primary cytochrome P450 enzymes responsible for the metabolism of this compound.

-

Methodology:

-

Human Liver Microsomes: this compound was incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). The rate of disappearance of the parent drug and the formation of metabolites were monitored over time.

-

Recombinant Human CYP Enzymes: this compound was incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which enzymes were capable of metabolizing the drug.

-

Chemical Inhibition: Known selective inhibitors of specific CYP enzymes were co-incubated with this compound and human liver microsomes to determine which inhibitors blocked the metabolism of this compound, thereby identifying the involved enzymes.

-

-

Key Findings: These studies identified CYP2C9 as the major metabolizing enzyme, with a secondary contribution from CYP3A4.

Analytical Methodology

While specific validation reports for the analytical methods used for this compound are not publicly available, the standard approach for quantifying small molecule drugs and their metabolites in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Based on methods for similar molecules, the protocol would likely involve:

-

Sample Preparation: Protein precipitation of plasma samples followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.

-

Chromatography: Separation of this compound and its metabolites from endogenous matrix components using a reverse-phase HPLC or UPLC column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its metabolites would be monitored for sensitive and selective detection. An internal standard, such as a stable isotope-labeled version of this compound, would be used for accurate quantification.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action, experimental workflow, and metabolic fate.

Caption: this compound's Mechanism of Action via JAK-STAT Pathway Inhibition.

Caption: Experimental Workflow for a Human Mass Balance Study.

Caption: Metabolic Pathway of this compound.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability, predictable dose-proportional exposure, and a manageable metabolism primarily mediated by CYP2C9. The lack of a significant food effect provides dosing flexibility. Understanding the key role of CYP2C9 in its clearance is critical for predicting and managing potential drug-drug interactions and for patient selection based on pharmacogenomic testing. The comprehensive characterization of its ADME properties through rigorous clinical pharmacology studies provides a solid foundation for its clinical use in the treatment of severe alopecia areata.

Deuruxolitinib's Target Engagement in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuruxolitinib (formerly CTP-543) is a deuterated form of ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 2. By modulating the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway, this compound has demonstrated significant efficacy in the treatment of severe alopecia areata, an autoimmune disorder characterized by hair loss. This technical guide provides a comprehensive overview of this compound's mechanism of action, its target engagement in immune cells, and detailed methodologies for key experimental assays used to characterize its activity.

Introduction: The JAK-STAT Pathway in Immune Signaling

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immune cell development, activation, and function. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins. In the context of autoimmune diseases like alopecia areata, dysregulated JAK-STAT signaling, particularly through JAK1 and JAK2, is implicated in the pathogenesis, leading to an inflammatory attack on hair follicles.

This compound is a targeted therapy designed to interrupt this pathological signaling. As a deuterated isotopologue of ruxolitinib, it exhibits a similar pharmacological profile but with an altered metabolic fate, which can influence its pharmacokinetic properties.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which are crucial for the transcription of pro-inflammatory genes. By blocking this pathway, this compound dampens the inflammatory response mediated by various cytokines implicated in the autoimmune attack on hair follicles.

Quantitative Analysis of this compound's Target Engagement

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key inhibitory concentration (IC50) values, providing a comparative measure of its activity against different JAK isoforms and in cellular contexts.

Biochemical Potency Against JAK Isoforms

The intrinsic inhibitory activity of this compound against purified JAK enzymes is a fundamental measure of its selectivity.

| Target Enzyme | IC50 (nM) |

| JAK1 | 4.6 |

| JAK2 | 26 |

| TYK2 | 49 |

| JAK3 | 870 |

| Data from in vitro kinase activity assay. |

Cellular Potency of Ruxolitinib (Parent Compound)

Cellular assays provide a more physiologically relevant measure of a compound's ability to engage its target within a cellular environment. The data below is for ruxolitinib, the non-deuterated parent compound of this compound.

| Cell Line | Assay | IC50 (nM) |

| Ba/F3 (JAK2 V617F) | Proliferation | 127 |

| HEL (JAK2 V617F) | Proliferation | 186 |

| Human Erythroid Progenitors | Proliferation | 407 |

| - | IL-6 induced pSTAT3 signaling | 281 |

| CTCL Cell Lines | Proliferation | Varies by cell line |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to determine this compound's target engagement.

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Methodology:

-

Reagent Preparation:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified.

-

A specific peptide substrate for each kinase is prepared in assay buffer.

-

ATP is prepared at a concentration near the Km for each enzyme.

-

A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the JAK enzyme, peptide substrate, and this compound solution.

-

The reaction is initiated by the addition of ATP.

-

-

Incubation:

-

The reaction plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection technologies, such as:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide-labeled antibody that recognizes the phosphorylated substrate.

-

Luminescent Kinase Assay: Measures the amount of ATP remaining after the kinase reaction.

-

-

-

Data Analysis:

-

The signal from each well is measured using a plate reader.

-

The data is normalized to controls (no inhibitor and no enzyme).

-

The percent inhibition is plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Cellular Phospho-STAT3 (pSTAT3) Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of STAT3 in whole cells, a key downstream event in the JAK-STAT pathway.

Methodology:

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Resuspend cells in serum-free media and starve overnight to reduce baseline signaling.

-

-

Compound Treatment:

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound and incubate for a specified period (e.g., 1-2 hours).

-

-

Cytokine Stimulation:

-

Stimulate the cells with a cytokine known to activate the JAK1/2-STAT3 pathway, such as Interleukin-6 (IL-6), for a short duration (e.g., 15-30 minutes) at 37°C.

-

-

Fixation and Permeabilization:

-

Immediately fix the cells by adding a formaldehyde-based fixation buffer to cross-link proteins and preserve the phosphorylation state of STAT3.

-

Wash the cells and then permeabilize the cell membranes using a detergent-based buffer (e.g., methanol or saponin) to allow intracellular antibody staining.

-

-

Antibody Staining:

-

Incubate the permeabilized cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3). Antibodies targeting cell surface markers can also be included to identify specific immune cell subsets.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 antibody in individual cells.

-

-

Data Analysis:

-

Gate on the cell population of interest.

-

Determine the percentage of pSTAT3-positive cells or the mean fluorescence intensity (MFI) of the pSTAT3 signal for each treatment condition.

-

Plot the inhibition of pSTAT3 signaling against the this compound concentration to calculate the cellular IC50 value.

-

Conclusion

This compound is a selective JAK1 and JAK2 inhibitor that effectively engages its targets within immune cells, leading to the suppression of the pro-inflammatory JAK-STAT signaling pathway. The quantitative data from both biochemical and cellular assays demonstrate its potent and targeted mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of immunology and drug development, facilitating further investigation into the therapeutic potential of JAK inhibitors.

The Critical Role of CYP2C9 in Deuruxolitinib's Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuruxolitinib (formerly CTP-543), a deuterated analog of ruxolitinib, is a Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of severe alopecia areata. Its pharmacological activity is significantly influenced by its metabolic profile, which is predominantly governed by the polymorphic cytochrome P450 enzyme, CYP2C9. This technical guide provides an in-depth examination of the role of CYP2C9 in the metabolism of this compound, summarizing key pharmacokinetic data, outlining experimental approaches for its metabolic characterization, and visualizing the involved pathways. Understanding this critical metabolic pathway is paramount for the safe and effective clinical use of this compound, particularly concerning dose adjustments, drug-drug interactions, and patient stratification based on pharmacogenomics.

Introduction to this compound Pharmacology

This compound is a targeted immunomodulator that selectively inhibits JAK1 and JAK2, key enzymes in the signaling pathways of multiple cytokines implicated in the pathogenesis of alopecia areata.[1][2] By blocking these pathways, this compound reduces the inflammatory cascade that leads to hair follicle damage.[3] The deuteration of the ruxolitinib molecule at the cyclopentyl ring alters its metabolic profile, specifically to circumvent extensive oxidative metabolism, thereby increasing its half-life and allowing for twice-daily oral dosing.[1][3]

Mechanism of Action

The therapeutic effect of this compound is derived from its inhibition of the JAK-STAT signaling pathway. This pathway is crucial for the transduction of signals from various cytokines and growth factors that are integral to hematopoiesis and immune function.[4] In alopecia areata, an autoimmune condition, the immune system mistakenly attacks hair follicles, a process mediated by inflammatory cytokines.[5] this compound's inhibition of JAK1 and JAK2 disrupts this signaling cascade, reducing the inflammatory response and allowing for hair regrowth.[5][6]

The Central Role of CYP2C9 in this compound Metabolism

The clinical pharmacology of this compound is intrinsically linked to its extensive hepatic metabolism, with CYP2C9 being the primary enzyme responsible for its clearance.

Metabolic Profile

In vivo studies have demonstrated that this compound is predominantly metabolized by CYP2C9, accounting for approximately 76% of its metabolic clearance.[7][8] CYP3A4 also plays a role, contributing to about 21% of the metabolism, with a minor contribution from CYP1A2 (around 3%).[8] This metabolic process results in the formation of two major, but significantly less pharmacologically active, human metabolites, C-21714 and C-21717.[8] These metabolites each represent about 5% of the total drug-related exposure (AUC).[8]

dot

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in several clinical studies. Following oral administration, it is well-absorbed, with a bioavailability of approximately 90%.[8] Peak plasma concentrations are typically reached within 1.5 hours.[8] The drug exhibits dose-proportional increases in Cmax and AUC over a dose range of 8 mg to 48 mg in healthy subjects.[8]

| Parameter | Value | Reference |

| Bioavailability | ~90% | [8] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [8] |

| Volume of Distribution (Vd) | ~50 L | [8] |

| Plasma Protein Binding | 91.5% | [8] |

| Elimination Half-life (t½) | ~4 hours | [8] |

| Primary Metabolizing Enzyme | CYP2C9 (76%) | [7][8] |

| Secondary Metabolizing Enzymes | CYP3A4 (21%), CYP1A2 (3%) | [8] |

Clinical Significance of CYP2C9 Polymorphisms

The significant reliance on CYP2C9 for this compound metabolism has important clinical implications due to the known genetic polymorphisms of the CYP2C9 gene. Individuals who are "poor metabolizers" of CYP2C9 may experience significantly higher plasma concentrations of this compound, which can increase the risk of adverse reactions.[7][9]

Modeling data suggests that CYP2C9 poor metabolizers could have up to a 2-fold higher concentration of this compound compared to normal metabolizers.[7] Consequently, the FDA label for this compound includes a contraindication for patients who are CYP2C9 poor metabolizers.[7] Genotyping for CYP2C9 variants is recommended before initiating therapy.[10]

| CYP2C9 Metabolizer Status | Genotype Examples | Predicted Impact on this compound Exposure | Clinical Recommendation | Reference |

| Normal Metabolizer | 1/1 | Normal | Standard Dosing | [7] |

| Intermediate Metabolizer | 1/2, 1/3 | Increased | Not specifically evaluated | [7] |

| Poor Metabolizer | 2/2, 2/3, 3/3 | Up to 2-fold increase | Contraindicated | [7] |

Experimental Protocols for Metabolic Characterization

While specific, detailed protocols from the manufacturer are proprietary, the following sections outline the standard experimental methodologies employed in the pharmaceutical industry to characterize the metabolism of a drug like this compound.

In Vitro Metabolism Studies

In vitro assays are crucial for identifying the enzymes responsible for a drug's metabolism.

3.1.1. Recombinant CYP Enzyme Assays

-

Objective: To determine the specific CYP isozymes involved in the metabolism of this compound.

-

Methodology: